5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

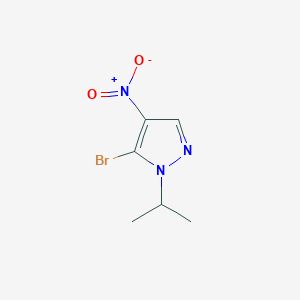

5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a compound with the molecular formula C11H14N2O . It is an important structural motif of various natural products and therapeutic lead compounds .

Synthesis Analysis

In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates .Chemical Reactions Analysis

Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are of interest .Wissenschaftliche Forschungsanwendungen

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including structures related to 5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one, have been extensively studied for their therapeutic applications. Initially known for neurotoxicity, these compounds have found roles in preventing Parkinsonism and serving as anticancer antibiotics. The US FDA's approval of trabectedin for treating soft tissue sarcomas highlights the milestone in anticancer drug discovery. Tetrahydroisoquinoline derivatives show potential in treating infectious diseases like malaria, tuberculosis, and HIV, suggesting a broad spectrum of possible therapeutic activities (Singh & Shah, 2017).

Neuroprotection and Mental Health

5-HT(6) receptor antagonists, including related compounds, are studied for their role in treating learning and memory disorders. The exploration into structurally different series of selective antagonists reveals potential for cognition enhancement and treatment of depressive symptoms. This area of research opens avenues for utilizing tetrahydroisoquinoline derivatives as novel drugs for neuroprotection and addressing mental health issues (Russell & Dias, 2002).

Antimalarial and Antiprotozoal Applications

The metabolism and action of 8-aminoquinoline antimalarial agents, which share structural features with this compound, indicate their critical role in treating malaria. These compounds, through their metabolic products, exhibit toxicity to erythrocytes in glucose-6-phosphate dehydrogenase-deficient patients, indicating a delicate balance between efficacy and safety in their use against protozoal infections (Strother et al., 1981).

Anticancer Mechanisms and Drug Repurposing

The anticancer mechanisms of aminoquinolines, including structural analogs to this compound, are being actively researched. Their ability to act as lysosomotropic amines, promoting the antiproliferative action of chemotherapeutic agents, highlights their potential as adjuvant options against solid tumors. Understanding these mechanisms further supports drug repurposing efforts for aminoquinolines in cancer therapy, emphasizing the need for continuous exploration and clinical validation (Ferreira et al., 2021).

Wirkmechanismus

Target of Action

Similar compounds, such as 1,2,3,4-tetrahydroisoquinolines (thiq), have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq based compounds are known to interact with their targets, leading to changes in the biological activities of the targets .

Biochemical Pathways

Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Similar compounds have been found to exert diverse biological activities .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

Eigenschaften

IUPAC Name |

5-amino-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)6-8-7(10(14)13-11)4-3-5-9(8)12/h3-5H,6,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKQIUOLIOAUOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC=C2N)C(=O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2385634.png)

![N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2385640.png)

![Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2385641.png)

![2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2385642.png)

![2-(4-Methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2385646.png)

![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid](/img/structure/B2385647.png)

![2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2385655.png)